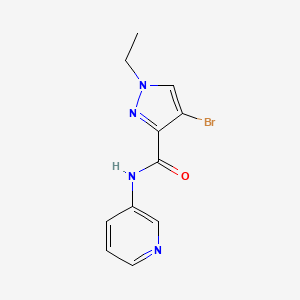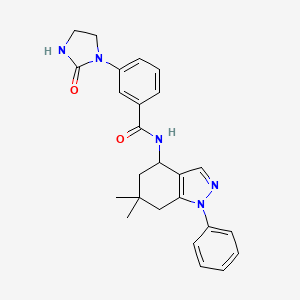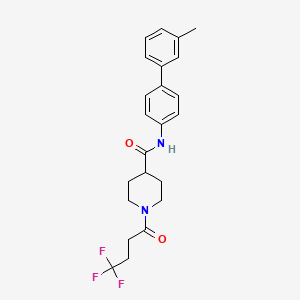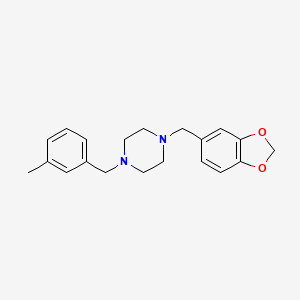![molecular formula C24H17ClN2O3 B6085924 METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B6085924.png)
METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a quinoline moiety linked to a benzoate ester through a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Benzoate Ester: The final step involves coupling the quinoline derivative with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Receptor Binding: The compound binds to specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-({[4-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BENZOATE
- METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
Uniqueness
METHYL 4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific quinoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in applications requiring strong DNA interaction and enzyme inhibition.
Propiedades
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-30-24(29)16-8-12-18(13-9-16)26-23(28)20-14-22(15-6-10-17(25)11-7-15)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXCSXYULSHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)

![2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol](/img/structure/B6085852.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6085857.png)
![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B6085875.png)


![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085893.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-(3',4'-dihydrospiro[cycloheptane-1,3'-isoquinoline]-1'(2'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
